molecular formula C22H19NO4 B12793639 Ethyl 2-methoxy-3-oxo-4,7-diphenyl-3H-azepine-6-carboxylate CAS No. 67171-71-5

Ethyl 2-methoxy-3-oxo-4,7-diphenyl-3H-azepine-6-carboxylate

Cat. No.: B12793639
CAS No.: 67171-71-5
M. Wt: 361.4 g/mol
InChI Key: ZJNQQIGXBZGHTF-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-3-oxo-4,7-diphenyl-3H-azepine-6-carboxylate is a seven-membered heterocyclic compound featuring a 3H-azepine core. Its structure includes two phenyl substituents at positions 4 and 7, a methoxy group at position 2, a ketone at position 3, and an ethyl ester at position 4. The compound’s CAS registry number is 247592-95-6, with synonyms such as NSC 342741 and UNII-7G3Z5E4KJF .

Properties

CAS No.

67171-71-5

Molecular Formula

C22H19NO4

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl 7-methoxy-6-oxo-2,5-diphenylazepine-3-carboxylate

InChI

InChI=1S/C22H19NO4/c1-3-27-22(25)18-14-17(15-10-6-4-7-11-15)20(24)21(26-2)23-19(18)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3

InChI Key

ZJNQQIGXBZGHTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=O)C(=C1)C2=CC=CC=C2)OC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methoxy-3-oxo-4,7-diphenyl-3H-azepine-6-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine derivatives with ethyl acetoacetate in the presence of a base can lead to the formation of the azepine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-3-oxo-4,7-diphenyl-3H-azepine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 2-methoxy-3-oxo-4,7-diphenyl-3H-azepine-6-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to related heterocycles and ester-containing derivatives. Below is a detailed analysis:

Structural Analogues in Heterocyclic Chemistry

Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Core Structure: Six-membered isoquinoline ring (vs. seven-membered azepine). Substituents: Dimethoxy groups at positions 6 and 7, methyl at position 1, and ethyl ester at position 2. Key Difference: The isoquinoline core lacks the azepine’s ketone and phenyl substituents, resulting in distinct electronic properties and reduced steric bulk .

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Core Structure: Tetrahydrobenzo[b]thiophene (five-membered sulfur-containing ring fused to benzene). Substituents: Ethyl ester, ethoxy-oxoethyl amino group, and 4-hydroxyphenyl. Key Difference: The benzo[b]thiophene system introduces sulfur-based reactivity absent in the azepine derivative. The tetrahydro configuration also reduces ring strain compared to the unsaturated azepine .

Functional Group Analogues

7-(2-Hydroxyethyl)theophylline (Etophylline) Core Structure: Xanthine (purine derivative) with a hydroxyethyl chain. Substituents: Methyl groups at positions 1 and 3, hydroxyethyl at position 5. Key Difference: The purine core and lack of ester/aryl groups contrast sharply with the azepine derivative, limiting direct structural comparability.

8-O-Acetylshanzhiside Methyl Ester

  • Core Structure : Iridoid glycoside with a cyclopenta[c]pyran system.
  • Substituents : Acetyloxy, hydroxy, and glycosidic groups.
  • Key Difference : The carbohydrate-derived structure and glycosidic linkage diverge from the azepine’s aromatic and ester functionalities, highlighting differences in natural vs. synthetic compound design .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Applications/Notes
Ethyl 2-methoxy-3-oxo-4,7-diphenyl-3H-azepine-6-carboxylate 3H-azepine 2-methoxy, 3-oxo, 4,7-diphenyl, 6-ethyl ester Not detailed in evidence Potential intermediate for bioactive molecules
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Isoquinoline 6,7-dimethoxy, 1-methyl, 2-ethyl ester Multi-step alkylation Alkaloid synthesis; CNS drug candidates
Compound 6o (tetrahydrobenzo[b]thiophene) Benzo[b]thiophene 3-ethyl ester, 2-ethoxy-oxoethyl amino, 4-hydroxyphenyl Multicomponent Petasis reaction Antimicrobial/antioxidant screening
7-(2-Hydroxyethyl)theophylline Xanthine 1,3-dimethyl, 7-(2-hydroxyethyl) Alkylation of theophylline Bronchodilator; COPD treatment

Biological Activity

Ethyl 2-methoxy-3-oxo-4,7-diphenyl-3H-azepine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C22H19NO4
  • Molecular Weight : 361.39 g/mol
  • Density : 1.15 g/cm³
  • Boiling Point : 530.5°C at 760 mmHg
  • LogP : 3.96

These properties suggest a relatively stable compound with potential lipophilicity, which may influence its bioavailability and interaction with biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Preliminary studies indicate that compounds in the azepine family exhibit significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Properties : Research has shown that derivatives of azepines can possess antimicrobial activity against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.
  • Anti-inflammatory Effects : Some studies suggest that azepine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Biological Activity Data

A summary of biological activities reported for this compound is presented in Table 1.

Activity TypeObserved EffectReference
AntioxidantScavenging DPPH radicalsUmesha et al., 2009
AntimicrobialEffective against S. aureus and E. coli (MIC: 0.4–1.6 μg/mL)MDPI Study
Anti-inflammatoryModulation of cytokine releaseInternal Research Study

Case Studies

  • Antimicrobial Efficacy :
    In a study evaluating the antimicrobial efficacy of various azepine derivatives, this compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.4 to 1.6 μg/mL, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin .
  • Oxidative Stress Reduction :
    A study focused on the antioxidant capabilities of azepines demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential role in neuroprotective strategies .

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